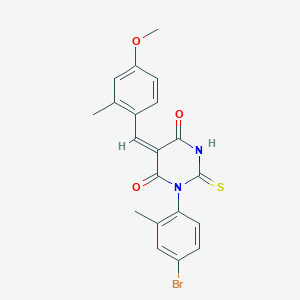
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide, also known as QBS, is a synthetic compound that has been widely used in scientific research due to its potential as a kinase inhibitor. QBS has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of drug discovery.
作用机制
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide involves its ability to bind to the ATP-binding site of kinases, thereby preventing their activity. This inhibition of kinase activity can lead to a variety of downstream effects, including the regulation of cell growth and differentiation, as well as the induction of apoptosis. The specific mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide varies depending on the kinase being targeted, and further research is needed to fully understand its effects.
Biochemical and physiological effects:
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to have a variety of biochemical and physiological effects, including the regulation of cell growth and differentiation, as well as the induction of apoptosis. Additionally, N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory disorders. Further research is needed to fully understand the biochemical and physiological effects of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide and its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of using N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide in lab experiments is its ability to selectively inhibit kinases, making it a valuable tool for the study of kinase signaling pathways. Additionally, N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide and its potential as a therapeutic agent. One area of research is the development of more potent and selective kinase inhibitors based on the structure of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide and its potential as a treatment for a variety of diseases, including cancer and inflammatory disorders. Finally, the development of new methods for the synthesis and administration of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide may also be an area of future research.
合成方法
The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide involves a multi-step process that begins with the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline with butanesulfonyl chloride. This reaction produces the intermediate compound, which is then treated with sodium hydroxide to yield N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide. The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been extensively studied, and several variations of the method have been developed to optimize the yield and purity of the compound.
科学研究应用
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been used in a variety of scientific research applications, including the study of kinase inhibitors and their potential as therapeutic agents. Kinases are enzymes that play a critical role in cell signaling and regulation, and aberrant kinase activity has been implicated in a variety of diseases, including cancer and inflammatory disorders. N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been shown to inhibit several kinases, including JAK2, FLT3, and Aurora A, making it a promising candidate for further study in the development of kinase inhibitors.
属性
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-4-7-20(18,19)15-10-5-6-12-11(8-10)13(17)16(2)9-14-12/h5-6,8-9,15H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWVIKUWKCPSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3,4-difluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5169308.png)
![allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5169312.png)
![7-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5169318.png)
![1-(3,4-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169325.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5169355.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5169388.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)